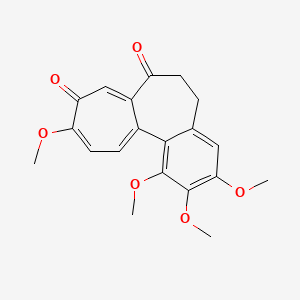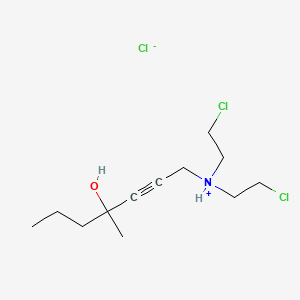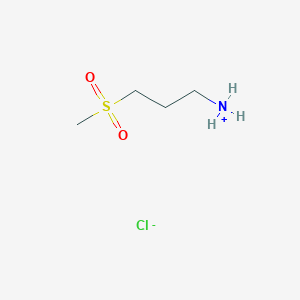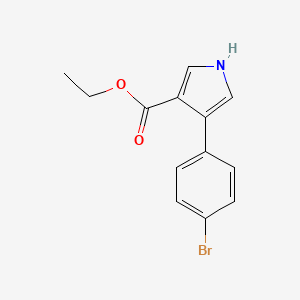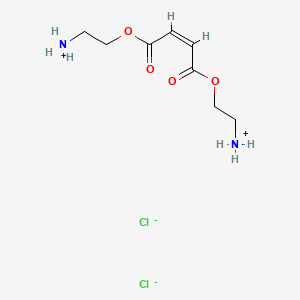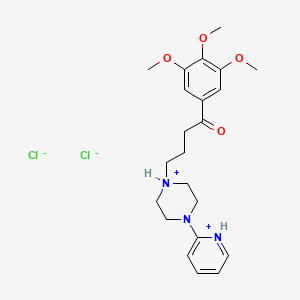
Phosphorothioic acid, S-(((2,5-dichlorophenyl)thio)methyl) O,O-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-(diethoxyphosphorylsulfanylmethylsulfanyl)benzene is an organic compound characterized by the presence of dichloro groups and a diethoxyphosphorylsulfanylmethylsulfanyl moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dichloro-2-(diethoxyphosphorylsulfanylmethylsulfanyl)benzene typically involves the electrophilic aromatic substitution of a benzene derivative. The process begins with the chlorination of benzene to form 1,4-dichlorobenzene. This intermediate is then subjected to further reactions to introduce the diethoxyphosphorylsulfanylmethylsulfanyl group. The reaction conditions often involve the use of strong electrophiles and bases to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by controlled substitution reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of reactive chlorinating agents and other hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-(diethoxyphosphorylsulfanylmethylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dichloro groups to other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and bases are commonly used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,4-Dichloro-2-(diethoxyphosphorylsulfanylmethylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dichloro-2-(diethoxyphosphorylsulfanylmethylsulfanyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The pathways involved include the formation of reactive intermediates that facilitate further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorobenzene: A simpler compound with similar chlorinated benzene structure.
1,2-Dichlorobenzene: Another dichlorinated benzene isomer with different substitution patterns.
1,2,4-Trichlorobenzene: A trichlorinated benzene derivative with additional chlorine substitution.
Uniqueness
1,4-Dichloro-2-(diethoxyphosphorylsulfanylmethylsulfanyl)benzene is unique due to the presence of the diethoxyphosphorylsulfanylmethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to simpler chlorinated benzenes. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
14734-96-4 |
|---|---|
Molecular Formula |
C11H15Cl2O3PS2 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
1,4-dichloro-2-(diethoxyphosphorylsulfanylmethylsulfanyl)benzene |
InChI |
InChI=1S/C11H15Cl2O3PS2/c1-3-15-17(14,16-4-2)19-8-18-11-7-9(12)5-6-10(11)13/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
XMAFPZUDTPVTRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)SCSC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


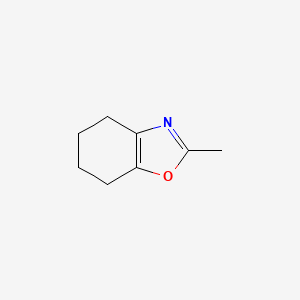
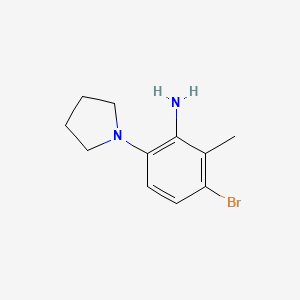
![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)

![[3-(diethylcarbamoyloxymethyl)-3-bicyclo[2.2.1]heptanyl]methyl N,N-diethylcarbamate](/img/structure/B13732499.png)
![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)
